molecular formula C8H6O6-2 B1241026 (3S,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate

(3S,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate

Cat. No. B1241026
M. Wt: 198.13 g/mol
InChI Key: UKFMEOHAOCKDOL-YLWLKBPMSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate is conjugate base of (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid. It is a conjugate base of a (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid.

Scientific Research Applications

Betalains: Chemistry and Biochemistry

Betalains, vacuolar pigments in plants, involve a nitrogenous core structure, betalamic acid. Betalamic acid condenses with various compounds to form betacyanins and betaxanthins. Betalains serve as chemosystematic markers in plants and contribute to human health when consumed. Their synthesis involves tyrosine hydroxylation and DOPA cleavage, facilitated by tyrosinase and DOPA dioxygenase. Various factors can modulate betalain synthesis, offering potential for commercial pigment production (Khan & Giridhar, 2015).

[4 + 3] Cycloaddition Reactions

Cycloaddition reactions are pivotal in organic chemistry for creating cyclic structures, including seven-membered rings. These rings are important in natural products, and [4 + 3] cycloaddition offers a viable route for their synthesis. The process involves dienes and oxyallyl cations, providing access to functionalized seven-membered carbocycles. Recent efforts have focused on generating the reactive components and exploiting these reactions for synthetic utility (Rigby & Pigge, 1998).

Polyhydroxyalkanoates: Biosynthesis and Applications

Polyhydroxyalkanoates (PHAs) are biodegradable microbial polymers synthesized by bacteria from hydroxyalkanoic acids. These compounds serve as storage materials within bacterial cells and can be converted back to soluble components. PHAs have diverse applications due to their biodegradability, biocompatibility, and renewable nature. The high cost of PHAs compared to petroleum plastics is a major challenge for commercialization (Amara, 2010).

properties

Product Name

(3S,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate

Molecular Formula

C8H6O6-2

Molecular Weight

198.13 g/mol

IUPAC Name

(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate

InChI

InChI=1S/C8H8O6/c9-5-3-4(6(10)11)1-2-8(5,14)7(12)13/h1-3,5,9,14H,(H,10,11)(H,12,13)/p-2/t5-,8+/m0/s1

InChI Key

UKFMEOHAOCKDOL-YLWLKBPMSA-L

Isomeric SMILES

C1=C[C@@]([C@H](C=C1C(=O)[O-])O)(C(=O)[O-])O

Canonical SMILES

C1=CC(C(C=C1C(=O)[O-])O)(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate
Reactant of Route 2
(3S,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate
Reactant of Route 3
(3S,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate
Reactant of Route 4
(3S,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate
Reactant of Route 5
(3S,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate
Reactant of Route 6
(3S,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate

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